Dibutyl(chloro)(thiophen-2-yl)stannane
Description
Dibutyl(chloro)(thiophen-2-yl)stannane is an organotin compound featuring a thiophene ring substituted at the 2-position, two butyl groups, and a chlorine atom bonded to a central tin atom. The chlorine substituent introduces electron-withdrawing effects, which may modulate electronic properties and stability compared to non-halogenated analogs .
Properties
CAS No. |
123431-12-9 |
|---|---|
Molecular Formula |
C12H21ClSSn |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
dibutyl-chloro-thiophen-2-ylstannane |
InChI |
InChI=1S/C4H3S.2C4H9.ClH.Sn/c1-2-4-5-3-1;2*1-3-4-2;;/h1-3H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
OHSDGXWMSZLIGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CS1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(chloro)(thiophen-2-yl)stannane can be synthesized through a Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Tributyl(thiophen-2-yl)stannane and a chlorinating agent such as thionyl chloride.
Catalyst: Palladium(0) complex.
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale Stille coupling reactions with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(chloro)(thiophen-2-yl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. Conditions typically involve mild temperatures and organic solvents.
Coupling Reactions: Palladium catalysts and organic halides are commonly used. Reactions are often carried out in the presence of a base, such as potassium carbonate, and an organic solvent like THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted organotin compounds with various functional groups.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
Dibutyl(chloro)(thiophen-2-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of Dibutyl(chloro)(thiophen-2-yl)stannane in chemical reactions involves the activation of the tin-carbon bond by a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds in coupling reactions. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity.
Comparison with Similar Compounds
Tributyl(thiophen-2-yl)stannane
- Structure : Features three butyl groups and a thiophen-2-yl moiety.
- Synthesis : Prepared via lithiation of thiophene followed by reaction with tributyltin chloride under inert conditions .
- Reactivity : Widely used in Stille couplings due to high reactivity; the absence of chlorine allows for facile transmetallation .
- Key Difference : Dibutyl(chloro)(thiophen-2-yl)stannane’s chlorine atom may reduce reactivity in coupling reactions by increasing steric hindrance or stabilizing the tin center .
[4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane-d17
- Structure : Branched 2-ethylhexyl chain on thiophene and deuterated methyl groups.
- Applications : Used in deuterated polymer synthesis for spectroscopic studies. The alkyl chain enhances solubility in organic solvents, unlike the chlorine substituent in the target compound .
- Key Difference : Alkyl chains improve processability, while chlorine may reduce solubility but enhance electronic interactions in materials .
Tributyl(5-octylthiophen-2-yl)stannane
- Structure : Octyl chain at the 5-position of thiophene.
- Applications : Tailored for side-chain engineering in conjugated polymers to control crystallinity and charge transport .
Reactivity and Electronic Properties
| Compound | Reactivity in Stille Coupling | Electron Effects | Solubility |
|---|---|---|---|
| This compound | Moderate (Cl may slow transmetallation) | Electron-withdrawing (Cl) | Low in non-polar solvents |
| Tributyl(thiophen-2-yl)stannane | High | Neutral (no electron modulation) | High in THF, DMF |
| [4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane-d17 | Moderate (deuterated) | Electron-donating (alkyl chain) | High in chlorinated solvents |
- Synthetic Utility : Tributyl analogs are preferred for high-yield couplings, while the chloro variant may require optimized conditions (e.g., higher temperatures or catalysts) .
Toxicity and Handling
- This compound: Organotin compounds are generally toxic, but chlorine may increase Lewis acidity, posing additional handling risks.
- Comparison to Lead Analogs: Less toxic than lead-based compounds (e.g., plumbyl acetates in ), but stringent safety protocols are required for all organotin reagents .
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